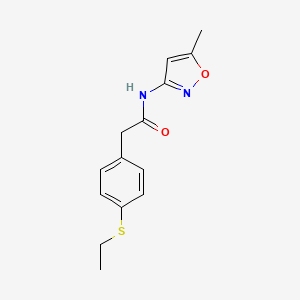

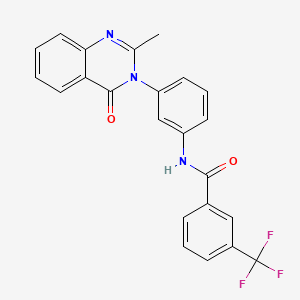

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or an ester under controlled conditions. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides was achieved by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . Similarly, N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized by reacting 5-pheny-1,3,4-Oxadiazol-2-thiol with different N-alkyl/aryl substituted 2-bromoacetamide . These methods could potentially be adapted for the synthesis of "2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR and LC-MS, and its crystal structure was determined to exhibit intermolecular hydrogen bonds . These techniques would be essential in determining the molecular structure of "2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide" and confirming its purity and identity.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of reactive sites such as thio, oxadiazol, or isoxazol rings can lead to further chemical transformations. For instance, the presence of a chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide makes it a precursor for the preparation of a series of 3,5-disubstituted benzoxazoles . The ethylthio and isoxazol groups in "2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide" may similarly offer reactive sites for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties significantly. For example, the introduction of different alkyl and aryl substituents at specific positions in the molecule can lead to compounds with varying degrees of biological activity and physicochemical properties . The specific properties of "2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide" would need to be determined experimentally, but insights can be drawn from the behavior of structurally related compounds discussed in the papers.

Applications De Recherche Scientifique

Isoxazole Derivatives in Scientific Research

Isoxazole derivatives, such as those related to "2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide," have significant biological and medicinal properties, making them excellent intermediates for synthesizing numerous heterocycles. They undergo several chemical transformations, showing potential in the development of new drugs with antioxidant properties (Laroum et al., 2019). Their chemical structure allows for facile synthesis, presenting opportunities for research in organic chemistry and pharmaceuticals.

Ethylthio Phenyl Compounds in Environmental and Biological Contexts

Although not directly matching the compound , research on similar ethylthio phenyl compounds highlights their environmental presence and potential effects. For example, thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies offer insights into the biological activity and environmental fate of structurally related compounds, suggesting areas of research for environmental protection and toxicological assessment (Ashby et al., 1978).

Propriétés

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-19-12-6-4-11(5-7-12)9-14(17)15-13-8-10(2)18-16-13/h4-8H,3,9H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYPRICQVOTLFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(ethylthio)phenyl)-N-(5-methylisoxazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)